molecular formula C16H10N2O2S B11670170 2-((4-Hydroxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one CAS No. 23983-07-5

2-((4-Hydroxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one

Cat. No.: B11670170
CAS No.: 23983-07-5
M. Wt: 294.3 g/mol
InChI Key: RBMUOGXDCNEOTH-NTEUORMPSA-N
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Description

2-((4-Hydroxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the condensation of 4-hydroxybenzaldehyde with thiazolo(3,2-a)benzimidazole under specific reaction conditions. Common reagents used in this synthesis include:

    Solvents: Ethanol, methanol, or dimethyl sulfoxide (DMSO)

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-80°C)

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((4-Hydroxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized products

    Reduction: Reduction of the imine or other functional groups

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties

    Medicine: Explored as a lead compound for drug development

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-((4-Hydroxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolobenzimidazoles: Compounds with similar core structures but different substituents

    Hydroxyphenyl Derivatives: Compounds with similar hydroxyphenyl groups but different core structures

Uniqueness

2-((4-Hydroxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to its specific combination of functional groups and structural features, which may confer distinct biological or chemical properties compared to other similar compounds.

Properties

CAS No.

23983-07-5

Molecular Formula

C16H10N2O2S

Molecular Weight

294.3 g/mol

IUPAC Name

(2E)-2-[(4-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C16H10N2O2S/c19-11-7-5-10(6-8-11)9-14-15(20)18-13-4-2-1-3-12(13)17-16(18)21-14/h1-9,19H/b14-9+

InChI Key

RBMUOGXDCNEOTH-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)O)/S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)O)S3

Origin of Product

United States

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